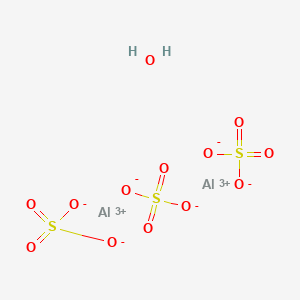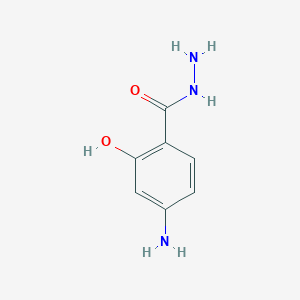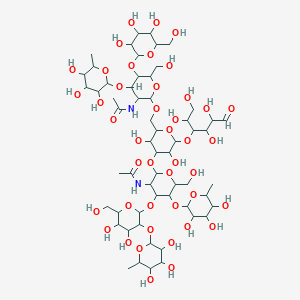
Trifucosyllacto-N-hexaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifucosyllacto-N-hexaose is a complex oligosaccharide that has been found to have significant biochemical and physiological effects. It is a carbohydrate molecule that is made up of six monosaccharides, including fucose, lactose, and glucose. This molecule has been the subject of intense scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Oligosaccharides in Human Milk
Trifucosyllacto-N-hexaose is a core structure found in certain oligosaccharides in human milk. These oligosaccharides, including trifucosyllacto-N-hexaose, are present in the milk of secretors but absent in non-secretor women. They are involved in the formation of blood group determinants, indicating their significance in immunological responses and infant development (Yamashita, Tachibana, & Kobata, 1977).
Tumor-Associated Antigens
Trifucosyllacto-N-hexaose and its derivatives have been identified as tumor-associated antigens. Their presence in human milk and association with tumor markers suggest potential applications in cancer research and diagnostics (Nilsson, Lönn, & Norberg, 1991).
Mass Spectrometry and Structural Analysis
The compound has been studied using techniques like collision-induced dissociation and mass spectrometry. These studies provide insights into the structural characteristics of trifucosyllacto-N-hexaose, important for understanding its biological functions (Penn, Cancilla, & Lebrilla, 1996).
Analytical Chemistry Applications
Trifucosyllacto-N-hexaose has been used in studies focusing on analytical chemistry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These studies contribute to advancements in oligosaccharide analysis and have implications for broader biochemical research (Rohmer et al., 2010).
Quantification in Human Milk
Methods have been developed for the quantification of oligosaccharides like trifucosyllacto-N-hexaose in human milk. These methods are crucial for understanding the nutritional and immunological contributions of milk oligosaccharides (Thurl, Offermanns, Müller-Werner, & Sawatzki, 1991).
Physiological and Pathophysiological Roles
Studies have shown the physiological and pathophysiological roles of fucose-containing oligosaccharides, which include trifucosyllacto-N-hexaose. These roles span immunity, cancer, and developmental processes, highlighting the biological significance of these compounds (Schneider, Al-Shareffi, & Haltiwanger, 2017).
Nutraceutical Applications
Research has also focused on the nutraceutical applications of fucose-containing oligosaccharides, including trifucosyllacto-N-hexaose. These compounds have been studied for their prebiotic, antibacterial, antiviral, and immunomodulating effects (Zhu et al., 2020).
NMR Spectroscopy and Characterization
Nuclear magnetic resonance (NMR) spectroscopy has been used to characterize trifucosyllacto-N-hexaose and its derivatives from human milk. These studies provide detailed structural information crucial for understanding the biological functions of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).
Eigenschaften
CAS-Nummer |
116883-09-1 |
|---|---|
Produktname |
Trifucosyllacto-N-hexaose |
Molekularformel |
C58H98N2O43 |
Molekulargewicht |
1511.4 g/mol |
IUPAC-Name |
N-[2-[[4-[3-acetamido-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-13-27(71)34(78)39(83)53(89-13)98-46-23(11-66)95-52(26(60-17(5)68)48(46)101-58-50(38(82)32(76)21(9-64)93-58)103-55-41(85)36(80)29(73)15(3)91-55)102-49-33(77)24(96-57(43(49)87)97-44(19(70)7-62)30(74)18(69)6-61)12-88-51-25(59-16(4)67)47(100-54-40(84)35(79)28(72)14(2)90-54)45(22(10-65)94-51)99-56-42(86)37(81)31(75)20(8-63)92-56/h6,13-15,18-58,62-66,69-87H,7-12H2,1-5H3,(H,59,67)(H,60,68) |
InChI-Schlüssel |
YOTBLRKYLWEPOA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Andere CAS-Nummern |
116883-09-1 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



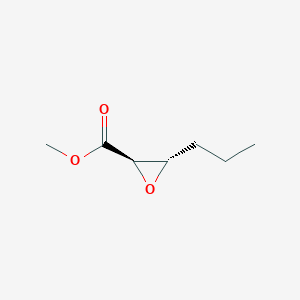
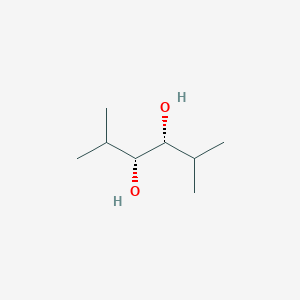

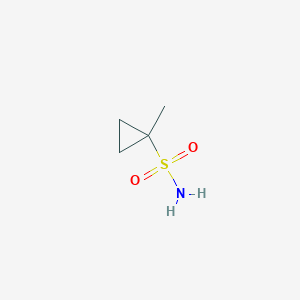
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
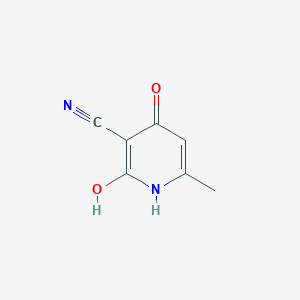
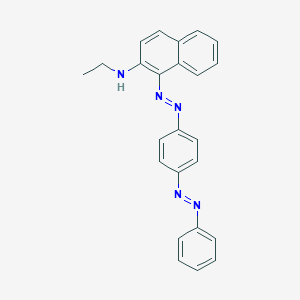
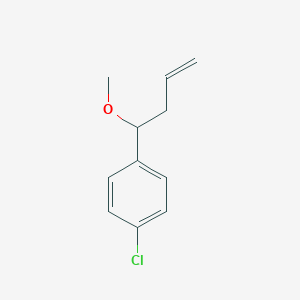
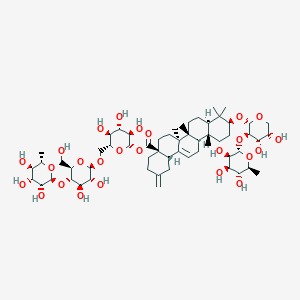
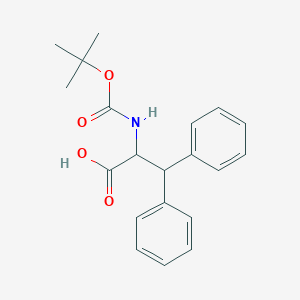
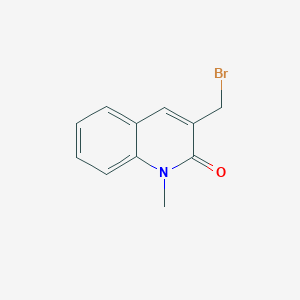
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
